molecular formula C20H16ClNO3 B12576486 N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-60-0

N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12576486
CAS No.: 634186-60-0
M. Wt: 353.8 g/mol
InChI Key: ONHXZHJZXBEAJX-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is an organic compound with the molecular formula C20H16ClNO3 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a suitable phenol derivative to form the benzyloxy group.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the benzyloxyphenyl derivative with 5-chloro-2-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include various substituted benzamides, benzoic acids, and phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chloro and hydroxy groups contribute to its overall reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Benzyloxy)phenyl]glycinamide: This compound shares the benzyloxyphenyl structure but differs in the amide linkage and substitution pattern.

    N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide: Similar in structure but with variations in the substituents on the phenyl rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the benzamide structure enhances its reactivity and potential for diverse applications.

Properties

CAS No.

634186-60-0

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(3-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16ClNO3/c21-15-9-10-19(23)18(11-15)20(24)22-16-7-4-8-17(12-16)25-13-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,22,24)

InChI Key

ONHXZHJZXBEAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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